4-acetyl-N-[(4-phenyloxan-4-yl)methyl]benzene-1-sulfonamide
Description
4-Acetyl-N-[(4-phenyloxan-4-yl)methyl]benzene-1-sulfonamide is a sulfonamide derivative characterized by a benzene sulfonamide core substituted with an acetyl group at the para-position and a 4-phenyloxan-4-ylmethyl moiety. The phenyloxane group introduces a bicyclic structure, which may influence steric, electronic, and solubility properties.
Properties
IUPAC Name |
4-acetyl-N-[(4-phenyloxan-4-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4S/c1-16(22)17-7-9-19(10-8-17)26(23,24)21-15-20(11-13-25-14-12-20)18-5-3-2-4-6-18/h2-10,21H,11-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KITOHOWRZCRBLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2(CCOCC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-N-[(4-phenyloxan-4-yl)methyl]benzene-1-sulfonamide typically involves the reaction of 4-acetylbenzenesulfonyl chloride with 4-phenyloxan-4-ylmethylamine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-acetyl-N-[(4-phenyloxan-4-yl)methyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
4-acetyl-N-[(4-phenyloxan-4-yl)methyl]benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anticancer activity and potential use as a therapeutic agent.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 4-acetyl-N-[(4-phenyloxan-4-yl)methyl]benzene-1-sulfonamide involves the inhibition of key enzymes and proteins within biological systems. For instance, it can inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell proliferation. By binding to the active site of DHFR, the compound prevents the enzyme from catalyzing its reaction, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The biological and physicochemical properties of sulfonamides are highly dependent on substituents. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison of Sulfonamide Derivatives
Physicochemical Properties
- Solubility: Bulky substituents like phenyloxane (target compound) or 2-chlorophenylmethyl () likely reduce aqueous solubility compared to smaller groups (e.g., methyl or methoxy) . notes poor solubility for compounds 1a–f at 50 μM, suggesting similar challenges for the target compound.
- Synthetic Accessibility : The phenyloxane group may require multi-step synthesis (e.g., cyclization or coupling reactions), contrasting with simpler derivatives like N-(4-acetylphenyl)-4-methylbenzenesulfonamide () .
Pharmacological and Industrial Relevance
- Drug Development : The acetyl group in sulfonamides is a common pharmacophore for enzyme inhibition (e.g., carbonic anhydrase) . The phenyloxane moiety’s rigidity could enhance metabolic stability or bioavailability.
- Commercial Availability : Derivatives like 4-acetyl-N-[(2-chlorophenyl)methyl]benzene-1-sulfonamide (CAS: 732291-49-5) are marketed as research scaffolds, indicating industrial interest in structurally complex sulfonamides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
